molecular formula C19H34O2 B106579 9,11-Octadecadienoic acid, methyl ester, (9Z,11E)- CAS No. 13058-52-1

9,11-Octadecadienoic acid, methyl ester, (9Z,11E)-

Cat. No.: B106579
CAS No.: 13058-52-1
M. Wt: 294.5 g/mol
InChI Key: KVIWYYOMPLJRMC-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9,11-Octadecadienoic acid, methyl ester, (9Z,11E)- typically involves the esterification of 9,11-octadecadienoic acid with methanol. This reaction is usually catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to its methyl ester .

Industrial Production Methods

In industrial settings, the production of 9,11-Octadecadienoic acid, methyl ester, (9Z,11E)- can be achieved through large-scale esterification processes. These processes often utilize continuous flow reactors to maintain optimal reaction conditions and improve yield. The use of solid acid catalysts, such as ion-exchange resins, can also enhance the efficiency of the esterification process .

Chemical Reactions Analysis

Types of Reactions

9,11-Octadecadienoic acid, methyl ester, (9Z,11E)- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

9,11-Octadecadienoic acid, methyl ester, (9Z,11E)- has several scientific research applications:

Mechanism of Action

The mechanism of action of 9,11-Octadecadienoic acid, methyl ester, (9Z,11E)- involves its interaction with cellular membranes and enzymes. It can modulate the activity of enzymes involved in lipid metabolism, such as lipases and desaturases. Additionally, it may influence signaling pathways related to inflammation and cell proliferation, contributing to its potential anticancer effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

9,11-Octadecadienoic acid, methyl ester, (9Z,11E)- is unique due to its specific double bond configuration, which imparts distinct chemical and biological properties. Its conjugated double bonds make it more reactive in certain chemical reactions and may enhance its biological activity compared to other similar compounds .

Properties

CAS No.

13058-52-1

Molecular Formula

C19H34O2

Molecular Weight

294.5 g/mol

IUPAC Name

methyl octadeca-9,11-dienoate

InChI

InChI=1S/C19H34O2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19(20)21-2/h8-11H,3-7,12-18H2,1-2H3

InChI Key

KVIWYYOMPLJRMC-UHFFFAOYSA-N

Isomeric SMILES

CCCCCC/C=C/C=C\CCCCCCCC(=O)OC

SMILES

CCCCCCC=CC=CCCCCCCCC(=O)OC

Canonical SMILES

CCCCCCC=CC=CCCCCCCCC(=O)OC

Appearance

Unit:25 mgSolvent:nonePurity:98+%Physical liquid

13058-52-1

Synonyms

(E,Z)-9,11-Octadecadienoic acid methyl ester;  (9Z,11E)-Octadecadienoic acid methyl ester;  Methyl (9Z,11E)-ocatdecadienoate;  Methyl (9Z,11E)-octadecadienoate;  Methyl 9-cis-11-trans-linoleate;  Methyl 9-cis-11-trans-octadecadienoate;  Methyl cis,trans-9,

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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